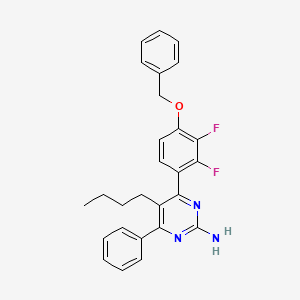

4-(4-(Benzyloxy)-2,3-difluorophenyl)-5-butyl-6-phenylpyrimidin-2-amine

Übersicht

Beschreibung

5-Butyl-4-[2,3-difluoro-4-(phenylmethoxy)phenyl]-6-phenyl-2-pyrimidinamine is a chemical compound known for its role as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). This compound has shown significant potential in the field of anti-inflammatory research due to its ability to selectively inhibit mPGES-1 over other enzymes like COX-1 and COX-2 .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Butyl-4-[2,3-Difluor-4-(phenylmethoxy)phenyl]-6-phenyl-2-pyrimidinamin umfasst in der Regel mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung des Pyrimidinkerns, gefolgt von der Einführung der Butyl-, Difluorphenyl- und Phenylmethoxygruppen. Spezifische Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren werden optimiert, um hohe Ausbeuten und Reinheit zu erzielen.

Industrielle Produktionsverfahren

In industrieller Umgebung würde die Produktion dieser Verbindung eine Skalierung des Laborsyntheseprozesses umfassen. Dazu gehören die Verwendung größerer Reaktoren, kontinuierlicher Fließsysteme und die automatisierte Steuerung von Reaktionsparametern, um eine gleichbleibende Qualität und Effizienz zu gewährleisten. Das Endprodukt wird typischerweise mit Techniken wie Kristallisation, Destillation oder Chromatographie gereinigt.

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-Butyl-4-[2,3-Difluor-4-(phenylmethoxy)phenyl]-6-phenyl-2-pyrimidinamin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann die funktionellen Gruppen der Verbindung verändern und möglicherweise ihre biologische Aktivität beeinflussen.

Reduktion: Reduktionsreaktionen können zur Modifikation des Pyrimidinrings oder anderer funktioneller Gruppen verwendet werden.

Substitution: Substitutionsreaktionen, insbesondere nucleophile aromatische Substitution, können verschiedene Substituenten an den aromatischen Ringen einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.

Substitution: Reagenzien wie Natriumhydrid oder Kalium-tert-butoxid können Substitutionsreaktionen erleichtern.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Substitution neue funktionelle Gruppen an den aromatischen Ringen einführen kann.

Wissenschaftliche Forschungsanwendungen

5-Butyl-4-[2,3-Difluor-4-(phenylmethoxy)phenyl]-6-phenyl-2-pyrimidinamin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung der Reaktivität von Pyrimidinderivaten verwendet.

Biologie: Untersucht für seine Rolle bei der Hemmung von mPGES-1, das an der Entzündungsreaktion beteiligt ist.

Medizin: Potenzielles Therapeutikum zur Behandlung entzündlicher Erkrankungen aufgrund seiner selektiven Hemmung von mPGES-1.

Industrie: Wird bei der Entwicklung neuer entzündungshemmender Medikamente und als Referenzstandard in der Analytischen Chemie verwendet.

5. Wirkmechanismus

Die Verbindung übt ihre Wirkung aus, indem sie die mikrosomale Prostaglandin-E-Synthase-1 (mPGES-1) hemmt. Dieses Enzym ist für die Produktion von Prostaglandin E2 (PGE2) verantwortlich, einem wichtigen Mediator der Entzündung. Durch die selektive Hemmung von mPGES-1 reduziert die Verbindung die Produktion von PGE2 und übt so entzündungshemmende Wirkungen aus. Zu den beteiligten molekularen Zielen und Wegen gehören der Cyclooxygenase-Weg und die nachgeschaltete Signalübertragung von Prostaglandinen .

Wirkmechanismus

The compound exerts its effects by inhibiting microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme is responsible for the production of prostaglandin E2 (PGE2), a key mediator of inflammation. By selectively inhibiting mPGES-1, the compound reduces the production of PGE2, thereby exerting anti-inflammatory effects. The molecular targets and pathways involved include the cyclooxygenase pathway and the downstream signaling of prostaglandins .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 4-[2,3-Difluor-4-(phenylmethoxy)phenyl]-6-phenyl-2-pyrimidinamin

- 5-Butyl-4-[2,3-Difluor-4-(phenylmethoxy)phenyl]-6-phenyl-2-pyrimidinamin

Einzigartigkeit

5-Butyl-4-[2,3-Difluor-4-(phenylmethoxy)phenyl]-6-phenyl-2-pyrimidinamin ist einzigartig aufgrund seiner selektiven Hemmung von mPGES-1 gegenüber COX-1 und COX-2. Diese Selektivität reduziert das Risiko von Nebenwirkungen, die mit nicht-selektiven Inhibitoren verbunden sind, und macht sie zu einem vielversprechenden Kandidaten für die Entwicklung entzündungshemmender Medikamente .

Biologische Aktivität

The compound 4-(4-(Benzyloxy)-2,3-difluorophenyl)-5-butyl-6-phenylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and implications in medicinal chemistry, particularly focusing on its anti-cancer and anti-inflammatory properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrimidine ring and subsequent functionalization. While specific synthetic routes are not detailed in the provided sources, similar compounds often utilize methods such as nucleophilic substitution and coupling reactions to achieve the desired structure .

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, a study highlighted that certain pyrimidine derivatives demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | PC12 | 18 | Apoptosis induction |

| Compound B | MCF-7 | 25 | Cell cycle arrest |

| Compound C | HeLa | 30 | Inhibition of proliferation |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrimidine derivatives has also been documented. Compounds similar to this compound have shown efficacy in reducing inflammatory markers in vitro and in vivo. Studies suggest that these compounds inhibit pro-inflammatory cytokines and modulate immune responses .

Table 2: Anti-inflammatory Effects of Pyrimidine Derivatives

| Compound Name | Model Used | Inhibition (%) | Target Cytokines |

|---|---|---|---|

| Compound D | Mouse model | 70 | IL-6, TNF-alpha |

| Compound E | Human fibroblasts | 65 | IL-1β |

| Compound F | Rat model | 80 | COX-2 |

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies reveal that the compound interacts favorably with proteins involved in cancer progression and inflammatory pathways. The binding modes suggest that the benzyloxy and difluorophenyl groups play crucial roles in enhancing affinity and specificity .

Case Studies

- Case Study on Anticancer Properties : A research article focused on a series of pyrimidine derivatives, including similar structures to our compound, reported significant cytotoxicity against breast cancer cells (MCF-7). The study utilized both in vitro assays and in vivo models to validate the anticancer claims .

- Case Study on Anti-inflammatory Effects : Another study investigated the effects of pyrimidine derivatives on acute inflammation models in rodents. The results indicated a marked reduction in paw edema following treatment with these compounds, supporting their potential use as anti-inflammatory agents .

Eigenschaften

IUPAC Name |

5-butyl-4-(2,3-difluoro-4-phenylmethoxyphenyl)-6-phenylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25F2N3O/c1-2-3-14-21-25(19-12-8-5-9-13-19)31-27(30)32-26(21)20-15-16-22(24(29)23(20)28)33-17-18-10-6-4-7-11-18/h4-13,15-16H,2-3,14,17H2,1H3,(H2,30,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHKSTXSNQFUFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(N=C(N=C1C2=C(C(=C(C=C2)OCC3=CC=CC=C3)F)F)N)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.